molecular formula C37H64N7O17P3S B1263218 (E)-hexadec-2-enoyl-CoA

(E)-hexadec-2-enoyl-CoA

Cat. No. B1263218
M. Wt: 1003.9 g/mol
InChI Key: JUPAQFRKPHPXLD-MSHHSVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadec-2-enoyl-CoA is a hexadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of hexadec-2-enoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a hexadecenoyl-CoA and an 11,12-saturated fatty acyl-CoA.

Scientific Research Applications

Role in Fatty Acid Metabolism

(E)-hexadec-2-enoyl-CoA is a substrate analogue involved in fatty acid metabolism, particularly in the β-oxidation pathway. Enoyl-CoA hydratase plays a pivotal role in this pathway by catalyzing the hydration of trans-2-enoyl-CoA, including (E)-hexadec-2-enoyl-CoA, to form 3-hydroxyacyl-CoA. This reaction is crucial for the stepwise degradation of fatty acids to acetyl-CoA, which then enters the citric acid cycle for energy production. The specificity and activity of enoyl-CoA hydratase towards (E)-hexadec-2-enoyl-CoA and other similar substrates have been characterized using techniques like Raman spectroscopy, revealing insights into the enzyme's substrate activation mechanism (Bell et al., 2001).

Stereospecificity and Mechanistic Insights

Further research into the enzyme's stereospecificity has shown that enoyl-CoA hydratase exhibits a high degree of selectivity in the hydration reaction, producing predominantly one enantiomer of the hydroxyacyl-CoA product. This specificity is attributed to the enzyme's ability to induce and stabilize certain substrate conformations, highlighting the intricate details of the catalytic mechanism. Studies involving mutagenesis and structural analysis have shed light on the critical amino acids involved in catalysis and substrate binding, offering a deeper understanding of how enzymes can control reaction specificity and efficiency (Agnihotri & Liu, 2003).

Applications in Biotechnology and Disease Research

The insights gained from studying (E)-hexadec-2-enoyl-CoA and its interaction with enoyl-CoA hydratase have implications beyond basic biochemistry. This knowledge is instrumental in biotechnological applications, such as the engineering of metabolic pathways for the synthesis of biofuels and bio-based chemicals. For instance, manipulating the β-oxidation pathway in microorganisms can lead to the production of valuable α,β-unsaturated carboxylic acids, serving as precursors for various industrial chemicals (Kim et al., 2016). Additionally, abnormalities in fatty acid metabolism enzymes, including those interacting with (E)-hexadec-2-enoyl-CoA, are associated with metabolic diseases and cancer, making them targets for therapeutic intervention (Zhang et al., 2015).

properties

Product Name

(E)-hexadec-2-enoyl-CoA

Molecular Formula

C37H64N7O17P3S

Molecular Weight

1003.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexadec-2-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h16-17,24-26,30-32,36,47-48H,4-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b17-16+/t26-,30-,31-,32+,36-/m1/s1

InChI Key

JUPAQFRKPHPXLD-MSHHSVQMSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

synonyms

2-hexadecenoyl-CoA
2-hexadecenoyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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